2-Fluoro-3-iodophenylhydrazine

Catalog No.
S13989380
CAS No.
M.F
C6H6FIN2
M. Wt
252.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-iodophenylhydrazine

Product Name

2-Fluoro-3-iodophenylhydrazine

IUPAC Name

(2-fluoro-3-iodophenyl)hydrazine

Molecular Formula

C6H6FIN2

Molecular Weight

252.03 g/mol

InChI

InChI=1S/C6H6FIN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2

InChI Key

IRGLLLGDLNPMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)NN

2-Fluoro-3-iodophenylhydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a phenyl ring that is further substituted with fluorine and iodine atoms. This compound falls within the class of halogenated hydrazines, which are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of 2-fluoro-3-iodophenylhydrazine is C6_6H5_5F I N2_2, and it exhibits distinct physical properties influenced by its halogen substituents.

Due to its reactive hydrazine group. Notably, it can undergo:

  • N–N bond cleavage: Under photocatalytic conditions, hydrazines can be cleaved to yield secondary amines, which are valuable intermediates in organic synthesis .
  • Substitution reactions: The presence of both fluorine and iodine allows for nucleophilic aromatic substitution reactions, where the halogens can facilitate or hinder the reactivity depending on the reaction conditions.
  • Formation of azo compounds: Hydrazines are often used to synthesize azo compounds through diazotization reactions, which can lead to dyes and pigments.

The synthesis of 2-fluoro-3-iodophenylhydrazine typically involves several steps:

  • Starting Material: The synthesis often begins with o-fluoroiodobenzene as a precursor.
  • Introduction of Functional Groups: Carboxyl groups may be introduced through rearrangement reactions.
  • Formation of the Hydrazine: The final step usually involves treating the intermediate with hydrazine hydrate under acidic conditions to yield 2-fluoro-3-iodophenylhydrazine .

This method is noted for its simplicity and efficiency, making it suitable for large-scale preparations.

The unique structure of 2-fluoro-3-iodophenylhydrazine lends itself to various applications:

  • Pharmaceutical intermediates: Due to their potential biological activities, derivatives of halogenated hydrazines are often explored in drug discovery.
  • Dyes and pigments: The ability to form azo compounds makes them useful in dye chemistry.
  • Material science: Halogenated compounds are often utilized in the development of new materials with specific electronic or optical properties.

Interaction studies involving 2-fluoro-3-iodophenylhydrazine focus on its reactivity with other chemical species. For example:

  • Reactivity with nucleophiles: The compound's electrophilic nature due to halogen substituents allows it to interact with nucleophiles, which can lead to new synthetic pathways or products.
  • Biological interactions: Preliminary studies suggest that similar hydrazine derivatives may interact with biological macromolecules, affecting cellular processes.

Several compounds share structural similarities with 2-fluoro-3-iodophenylhydrazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-FluorophenylhydrazineFluorine substitution onlyKnown for its use in synthesizing azo dyes
3-IodophenylhydrazineIodine substitution onlyExhibits different reactivity patterns
4-BromoanilineBromine substitutionUtilized in dye synthesis and medicinal chemistry
2-Chloro-3-nitrophenylhydrazineChlorine and nitro substitutionsNotable for its potential as an anticancer agent

The uniqueness of 2-fluoro-3-iodophenylhydrazine lies in its combination of both fluorine and iodine substituents, which may influence its reactivity and biological activity differently compared to other halogenated derivatives.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

251.95597 g/mol

Monoisotopic Mass

251.95597 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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